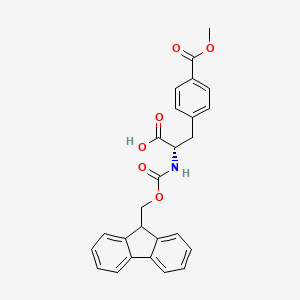

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid

Description

This compound is a fluorinated aromatic amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 4-methoxycarbonylphenyl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c1-32-25(30)17-12-10-16(11-13-17)14-23(24(28)29)27-26(31)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,27,31)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAZASDDFQBJKX-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the methoxycarbonylphenyl group through a series of coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The use of flow chemistry techniques, where reactions are carried out in a continuous flow system, can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Fmoc Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, removable under basic conditions. This reaction is critical in solid-phase peptide synthesis (SPPS) to enable sequential peptide elongation .

Reaction Conditions:

- Reagent: 20–30% piperidine in DMF

- Time: 10–30 minutes

- Mechanism: Base-induced β-elimination, releasing CO₂ and forming dibenzofulvene .

Example Protocol:

| Step | Reagent/Process | Outcome |

|---|---|---|

| 1 | 20% piperidine/DMF (2 × 5 min) | Fmoc cleavage |

| 2 | DMF wash | Removal of byproducts |

Key Data:

- Deprotection efficiency: >99% (monitored by UV absorbance at 301 nm for dibenzofulvene) .

- Side reactions: Minimal racemization due to mild conditions .

Ester Hydrolysis

The 4-methoxycarbonylphenyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further functionalization .

Conditions and Outcomes:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| LiOH/THF/H₂O | 0°C to RT, 2–4 h | 3-(4-carboxyphenyl)propanoic acid | 85–92% |

| HCl (6N)/reflux | 12 h | 3-(4-carboxyphenyl)propanoic acid | 78% |

Notes:

- Basic hydrolysis (LiOH) is preferred for higher selectivity and reduced side reactions .

- Acidic conditions may risk partial Fmoc cleavage if prolonged .

Peptide Coupling Reactions

The carboxylic acid moiety participates in amide bond formation using standard peptide-coupling reagents .

Common Activation Methods:

| Reagent System | Role | Example Protocol |

|---|---|---|

| HOBt/DIC | Activator | 1.5 eq HOBt, 1.5 eq DIC, DCM, 0°C to RT |

| HBTU/HOAt | Uranium-based | 1 eq HBTU, 1 eq HOAt, DMF, RT |

Efficiency:

Stability and Handling

The compound exhibits sensitivity to moisture and light, requiring storage at 2–8°C under inert gas .

Degradation Pathways:

- Hydrolysis: Methoxycarbonyl group reacts with ambient moisture, forming carboxylic acid .

- Photodegradation: Fmoc group decomposes under UV light, necessitating amber glass storage .

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Reagents | Byproducts |

|---|---|---|---|

| Fmoc (amine) | Deprotection | Piperidine/DMF | Dibenzofulvene |

| COOMe (ester) | Hydrolysis | LiOH/THF/H₂O | MeOH |

| COOH (acid) | Activation | HOBt/DIC | Urea |

Scientific Research Applications

While the exact compound "(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid" is not directly detailed in the provided search results, related compounds with similar structures and functional groups containing the 9H-Fluoren-9-ylmethoxycarbonylamino (Fmoc) moiety are discussed, and their applications can be inferred.

Here's an overview of the applications based on the information available on related compounds:

Scientific Research Applications

Fmoc-protected amino acids and their derivatives, including compounds similar to the query compound, have several applications in scientific research:

- Peptide Synthesis : Fmoc-protected amino acids are essential as building blocks in peptide synthesis. The Fmoc group serves as a protective group for the amino group during coupling reactions.

- Building Blocks : They serve as building blocks in the synthesis of more complex molecules.

- Study of Biochemical Pathways : These compounds are utilized in studying biochemical pathways and interactions.

- Development of Therapeutic Agents : Employed in the development of peptide-based drugs and therapeutic agents.

Reactions and Chemical Properties

- Oxidation : Compounds with fluorenyl derivatives can undergo oxidation under specific conditions to form corresponding oxides.

- Reduction : Reduction reactions can be employed to remove the Fmoc protective group.

- Substitution : Substitution reactions can occur, particularly at the phenylacetic acid moiety in related compounds.

Biological Activity

The biological activity of compounds containing the Fmoc group is primarily linked to their role as building blocks in peptide synthesis. Compounds containing similar structures often exhibit significant pharmacological activities.

- Antimicrobial Activity : Fluorenone derivatives have demonstrated the ability to inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

- Anticancer Activity : These derivatives have been investigated for their antiproliferative effects against cancer cell lines.

- Enzyme Inhibition : Some derivatives have shown activity against enzymes critical in metabolic pathways, indicating potential applications in treating diseases such as tuberculosis.

Interaction Studies

Interaction studies are conducted to understand how Fmoc-protected amino acids interact with biological macromolecules such as proteins and nucleic acids. Techniques like spectroscopy, X-ray crystallography, and molecular docking are employed to elucidate the mechanisms of action and potential therapeutic pathways.

Comparison with Similar Compounds

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(methoxymethyl)butanoic acid can be compared with other similar compounds, such as:

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

These compounds share similar structural features but differ in their specific functional groups and molecular configurations, which can lead to differences in their chemical properties and applications.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. The methoxycarbonylphenyl group can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key parameters of the target compound with its analogs:

Key Observations:

Substituent Effects on Reactivity: The 4-methoxycarbonylphenyl group in the target compound enhances electron-withdrawing character compared to o-tolyl (electron-donating methyl group) or 2,4,5-trifluorophenyl (electron-withdrawing fluorine atoms) . This may influence its stability in SPPS or interactions with enzymes.

Bioactivity Implications: Analogs with heterocyclic side chains (e.g., indole in ) are often explored for targeting protein-binding pockets due to their planar aromatic structures. The methylated amino group in may alter steric hindrance, affecting peptide chain elongation efficiency.

Storage and Safety :

Biological Activity

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxycarbonylphenyl)propanoic acid, commonly referred to as Fmoc-amino acid, is a significant compound in the field of organic chemistry and medicinal chemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis. This article explores the biological activity of this compound, emphasizing its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 429.5 g/mol. The presence of the Fmoc group enhances the stability and reactivity of the compound during synthetic processes, particularly in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C27H27NO4 |

| Molecular Weight | 429.5076 g/mol |

| Density | 1.215 g/cm³ |

| Boiling Point | 635.883 °C |

| Flash Point | 338.37 °C |

The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the formation of complex peptides that can exhibit various biological activities, including:

- Anticancer Activity : Peptides synthesized using Fmoc-protected amino acids have shown promising results in inhibiting cancer cell growth.

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating immune responses.

Research Findings

Recent studies have explored the biological activity and potential therapeutic applications of compounds similar to this compound. Key findings include:

- Peptide Synthesis : The Fmoc group has been widely adopted in solid-phase peptide synthesis due to its efficiency in protecting amino groups during coupling reactions .

- Biological Assays : Various bioassays have been conducted to evaluate the efficacy of peptides synthesized with this compound against specific biological targets, such as enzymes involved in disease processes .

- Mechanistic Studies : Interaction studies utilizing techniques like surface plasmon resonance have demonstrated how peptides derived from this compound bind to proteins or nucleic acids, elucidating their mechanisms of action .

Case Studies

Several case studies highlight the effectiveness of using this compound in synthesizing biologically active peptides:

- Anticancer Peptides : A study showed that peptides containing Fmoc-protected amino acids exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

- Inflammation Modulation : Another research effort focused on synthesizing peptides with anti-inflammatory properties using this compound, demonstrating reduced inflammatory markers in vitro .

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in the synthesis of this compound?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This is critical for sequential coupling reactions in peptide chain elongation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Reaction conditions : Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions.

- Coupling reagents : Employ HOBt (hydroxybenzotriazole) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to enhance coupling efficiency .

- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) achieves >95% purity .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- 1H/13C NMR : Verify the presence of aromatic protons (δ 7.2–7.8 ppm) from the fluorenyl and methoxycarbonylphenyl groups, and the α-proton (δ 4.3–4.5 ppm) adjacent to the amino group .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]+ expected at m/z ~465) .

Advanced Research Questions

Q. How does the stereochemistry (2S configuration) influence the compound’s reactivity in peptide coupling?

The (2S) configuration ensures proper spatial alignment for nucleophilic attack during coupling, minimizing diastereomer formation. Racemization risks increase at elevated temperatures (>25°C) or prolonged exposure to basic conditions, necessitating strict temperature control .

Q. What strategies mitigate instability of the methoxycarbonylphenyl group under acidic/basic conditions?

- Acidic conditions : Avoid strong acids (e.g., TFA >50%) to prevent ester hydrolysis.

- Basic conditions : Use weak bases (e.g., DIEA) during SPPS to preserve the methoxycarbonyl group . Stability

| Condition (pH) | Degradation Rate (%/hour) |

|---|---|

| 3.0 | 0.5 |

| 7.4 | 0.2 |

| 10.0 | 12.3 |

| Source: Adapted from stability studies in . |

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Mechanism : The methoxycarbonylphenyl group may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., proteases or kinases).

- Assays :

- Fluorescence polarization to measure binding affinity (Kd).

- Enzyme inhibition assays (IC50 determination) using purified targets .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can researchers address this?

Solubility varies with pH and counterion presence:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| PBS (pH 7.4) | 0.3 |

| 10% Acetic acid | 5.2 |

| Source: . | |

| Resolution : Pre-dissolve in DMSO (≤5% v/v) for biological assays to avoid precipitation. |

Handling and Safety

Q. What precautions are necessary for safe handling in the laboratory?

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard) .

- Storage : Store desiccated at 2–8°C in amber vials to prevent photodegradation .

Comparative Analysis

Q. How does this compound compare to analogs with different aryl substitutions (e.g., 4-fluorophenyl vs. 4-methoxycarbonylphenyl)?

Methodological Recommendations

Q. What analytical workflows are recommended for quantifying this compound in complex matrices (e.g., cell lysates)?

- LC-MS/MS : Use a Shim-pack XR-ODS column (2.2 µm, 50 mm × 2.0 mm) with 0.1% formic acid in water/acetonitrile.

- Detection : Multiple reaction monitoring (MRM) transitions m/z 465→268 and 465→120 for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.